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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B13919979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N6,N6-Dimethyl-xylo-adenosine is a research compound for laboratory use only.

There is a significant scarcity of published research specifically detailing its biological effects

and experimental protocols. The information and protocols provided herein are based on the

known properties of adenosine analogs and are intended to serve as a foundational guide for

initiating studies. All protocols should be optimized and validated for specific experimental

systems.

Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine analog characterized by a xylose

sugar moiety and two methyl groups on the N6 position of the adenine base.[1] Like other

purine nucleoside analogs, it is investigated for its potential as a therapeutic agent, particularly

in oncology.[2] Adenosine analogs are known to exert their effects through various

mechanisms, including acting as nucleoside antimetabolites that can interfere with DNA and

RNA synthesis, or by interacting with cell signaling pathways, such as those governed by

adenosine receptors.[1] Given its structure, N6,N6-Dimethyl-xylo-adenosine is hypothesized

to function as an adenosine receptor agonist or as an antimetabolite, potentially impacting cell

cycle progression and inducing programmed cell death (apoptosis).[1]

This document provides a summary of the known properties of N6,N6-Dimethyl-xylo-
adenosine and offers detailed, adaptable experimental protocols for its initial in vitro evaluation

in cancer cell lines.
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Compound Profile: N6,N6-Dimethyl-xylo-adenosine
The following table summarizes the available physicochemical data for N6,N6-Dimethyl-xylo-
adenosine. This information is crucial for the correct preparation of stock solutions and for use

in experimental settings.

Property Value Reference(s)

CAS Number 669055-52-1 [1]

Molecular Formula C₁₂H₁₇N₅O₄ [2]

Molecular Weight 295.29 g/mol [2]

Appearance Solid [2]

Solubility 10 mM in DMSO

Storage (Powder)
-20°C for 3 years; 4°C for 2

years
[2]

Storage (In Solvent)
-80°C for 6 months; -20°C for 1

month
[2]
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[1]

General Biological Context
N6-Substituted Adenosine Analogs in Cancer Research
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N6-substituted adenosine analogs are a class of compounds that have shown diverse

biological activities, including antitumor properties.[3] Their mechanisms of action can be

multifaceted. As nucleoside analogs, they can be taken up by cells and phosphorylated,

leading to their incorporation into nucleic acids and subsequent disruption of DNA and RNA

synthesis, or they can inhibit key enzymes involved in nucleotide metabolism. This can lead to

cell cycle arrest and apoptosis.[4]

Alternatively, many N6-substituted adenosine analogs act as ligands for adenosine receptors

(A1, A2A, A2B, A3).[5] These G protein-coupled receptors are involved in a wide range of

physiological processes, and their signaling can have context-dependent effects on cancer

cells, influencing proliferation, inflammation, and angiogenesis.[6][7] For instance, activation of

the A3 adenosine receptor by specific agonists has been shown to induce anticancer effects by

modulating the NF-κB and Wnt signaling pathways.[8]

Adenosine Receptor Signaling
Since N6,N6-Dimethyl-xylo-adenosine is suggested to be an adenosine receptor agonist,

understanding the general signaling pathways of these receptors is critical.[1] Adenosine

receptors modulate intracellular signaling primarily through G proteins, which in turn regulate

the activity of adenylyl cyclase and phospholipase C.

A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl

cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion

channels.[6][9] They can also activate phospholipase C (PLC) pathways.[9]

A2A and A2B Receptors: Couple to Gαs proteins, which stimulates adenylyl cyclase, leading

to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).

[10][11]

The diagram below illustrates a generalized signaling pathway for adenosine receptors.
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Caption: Generalized Adenosine Receptor Signaling Pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b13919979?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow
Investigating the effects of a novel compound like N6,N6-Dimethyl-xylo-adenosine requires a

systematic approach. The workflow diagram below outlines a logical progression from initial

cytotoxicity screening to more detailed mechanistic studies.

Start:
Select Cancer

Cell Lines

Compound Preparation:
Prepare Stock Solution

in DMSO

Cell Viability / Proliferation Assay
(e.g., MTT, WST-1)

Determine IC50

Apoptosis Assay
(Annexin V / PI Staining)

Quantify Apoptotic vs. Necrotic Cells

Treat at IC50 concentration

Cell Cycle Analysis
(PI Staining)

Determine Cell Cycle Arrest

Treat at IC50 concentration

Mechanistic Studies
(e.g., Western Blot for

Signaling Proteins,
Kinase Assays)

End:
Data Analysis &

Conclusion
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Caption: General workflow for in vitro evaluation of a novel compound.

Experimental Protocols
The following are detailed, generalized protocols for the initial characterization of N6,N6-
Dimethyl-xylo-adenosine's effects on cancer cell lines.

Protocol 1: Stock Solution Preparation
Principle: To accurately and reproducibly administer the compound to cell cultures, a

concentrated stock solution is prepared in a suitable solvent, typically dimethyl sulfoxide

(DMSO), and stored for future use.

Materials:

N6,N6-Dimethyl-xylo-adenosine powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Sterile microcentrifuge tubes or vials

Procedure:

Based on the molecular weight (295.29 g/mol ), calculate the mass of N6,N6-Dimethyl-xylo-
adenosine powder required to prepare a 10 mM stock solution.[2]

Calculation: Mass (mg) = 10 mM * 295.29 g/mol * Volume (L) = 2.9529 mg for 1 mL.

Aseptically weigh the calculated amount of powder and place it into a sterile vial.

Add the appropriate volume of sterile DMSO to achieve the final concentration of 10 mM.

Vortex or sonicate briefly until the compound is completely dissolved.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.[2]

Note: When preparing working concentrations for cell culture, the final DMSO concentration

in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability (Proliferation) Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product,

which can be solubilized and quantified by spectrophotometry.[12][13] The amount of formazan

produced is proportional to the number of viable cells.

Materials:

Cancer cell line(s) of interest

Complete cell culture medium

96-well flat-bottom sterile plates

N6,N6-Dimethyl-xylo-adenosine stock solution (10 mM in DMSO)

MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader (absorbance at 570 nm, reference at ~650 nm)

Procedure:

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined

optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate

overnight (37°C, 5% CO₂) to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of N6,N6-Dimethyl-xylo-adenosine in

complete medium from the 10 mM stock. Remove the old medium from the wells and add

100 µL of the medium containing the various concentrations of the compound. Include

"vehicle control" wells (medium with the highest concentration of DMSO used) and

"untreated control" wells (medium only).

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C, 5% CO₂.

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final

concentration 0.5 mg/mL).[12]

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals

are visible under a microscope.

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan

crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a

microplate reader.

Data Analysis:

Subtract the absorbance of the blank (medium only) from all readings.

Calculate cell viability as a percentage of the vehicle control:

% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

Plot the % viability against the log of the compound concentration and use non-linear

regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 3: Apoptosis Assay using Annexin V and
Propidium Iodide (PI)
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Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late

apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the

inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for

PS, is conjugated to a fluorophore (e.g., FITC) and is used to label early apoptotic cells.[15]

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live

or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity

is compromised.[15][16]

Materials:

Cells treated with N6,N6-Dimethyl-xylo-adenosine (e.g., at IC₅₀ concentration) and control

cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS), cold

Flow cytometer

Procedure:

Cell Treatment and Harvesting: Treat cells with the compound for the desired time. For

adherent cells, collect the culture medium (which contains floating apoptotic cells) and then

detach the adherent cells using a gentle method like trypsinization. Combine the cells from

the medium and the flask. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately

1 x 10⁶ cells/mL.

Staining:

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit

manufacturer).

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

[17]

Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the

samples by flow cytometry as soon as possible (within 1 hour).

Data Analysis:

Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and

quadrants.

Healthy cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.[15]

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Quantify the percentage of cells in each quadrant.

Protocol 4: Cell Cycle Analysis using Propidium Iodide
(PI)
Principle: This method uses flow cytometry to analyze the distribution of cells in different

phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that quantitatively stains

DNA.[18][19] Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1

phase, the fluorescence intensity of PI-stained cells is directly proportional to their DNA

content. This allows for the quantification of the cell population in each phase.[18]

Materials:

Cells treated with N6,N6-Dimethyl-xylo-adenosine and control cells

PBS

Ice-cold 70% ethanol
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Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Flow cytometer

Procedure:

Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and wash once

with PBS.

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-

cold 70% ethanol dropwise to fix the cells.[19] This step is critical to prevent cell clumping.

Incubation: Incubate the cells on ice for at least 30 minutes or at 4°C for longer storage.

Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g, as fixed cells are less

dense) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[19]

Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20] The RNase

A is crucial for degrading RNA, ensuring that PI only stains DNA.[21]

Incubation: Incubate for 30 minutes at room temperature, protected from light.

Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale. Use

appropriate software to model the cell cycle distribution and quantify the percentage of cells

in the G0/G1, S, and G2/M phases.

Data Analysis: Compare the cell cycle profiles of treated cells to control cells to identify any

accumulation of cells in a specific phase, which would indicate cell cycle arrest.

Summary and Outlook
N6,N6-Dimethyl-xylo-adenosine is an understudied adenosine analog with potential

applications in cancer research. Due to the lack of specific published data, its biological activity

remains to be elucidated. The protocols provided in this document offer a standardized and

comprehensive framework for the initial in vitro characterization of this compound. By

systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression,

researchers can begin to understand its mechanism of action and determine its potential as a

novel therapeutic agent. Further studies would be required to identify its specific molecular

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/08/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/08/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://www.bio-rad-antibodies.com/propidium-iodide-staining-cell-cycle-analysis.html
https://www.vet.cornell.edu/sites/default/files/DNACellCycleAnalysiswithPI.pdf
https://www.benchchem.com/product/b13919979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


targets, such as which adenosine receptors it may bind to or which cellular enzymes it may

inhibit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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